3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride
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Overview
Description
3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H9FN2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoroethyl group and a carbonitrile group
Preparation Methods
The synthesis of 3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine derivatives with fluoroethylating agents and cyanide sources. One common synthetic route includes the following steps:
Starting Material Preparation: Azetidine is prepared through cyclization reactions involving appropriate precursors.
Fluoroethylation: The azetidine derivative is reacted with a fluoroethylating agent under controlled conditions to introduce the fluoroethyl group.
Cyanation: The fluoroethylated azetidine is then treated with a cyanide source to introduce the carbonitrile group.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbonitrile group, leading to the formation of amides or amines.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, the compound can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in various chemical interactions. The azetidine ring’s strain can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
3-(2-fluoroethyl)azetidine-3-carbonitrile hydrochloride can be compared with other azetidine derivatives, such as:
Azetidine-3-carbonitrile: Lacks the fluoroethyl group, which may result in different reactivity and biological activity.
3-(2-chloroethyl)azetidine-3-carbonitrile: Contains a chloroethyl group instead of a fluoroethyl group, which can affect its chemical properties and interactions.
3-(2-bromoethyl)azetidine-3-carbonitrile: Contains a bromoethyl group, leading to different reactivity patterns compared to the fluoroethyl derivative.
The presence of the fluoroethyl group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s chemical and biological properties, including its stability, lipophilicity, and binding affinity to molecular targets.
Properties
CAS No. |
2408969-75-3 |
---|---|
Molecular Formula |
C6H10ClFN2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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